Home > Products > Screening Compounds P96376 > beta-Endorphin (6-31)
beta-Endorphin (6-31) - 77761-27-4

beta-Endorphin (6-31)

Catalog Number: EVT-3166830
CAS Number: 77761-27-4
Molecular Formula: C131H218N34O40
Molecular Weight: 2909.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

β-Endorphin (6-31) (human) is a 26-amino acid peptide that constitutes the C-terminal fragment of the full-length βh-EP molecule. It lacks the N-terminal pentapeptide sequence of βh-EP, which corresponds to methionine-enkephalin and is responsible for the opioid activity of the full-length molecule. Consequently, β-Endorphin (6-31) (human) exhibits reduced or absent opioid activity. , It has been proposed as a potential endogenous inhibitor of βh-EP, suggesting a modulatory role in the opioid system. In scientific research, β-Endorphin (6-31) (human) serves as a valuable tool for investigating the non-opioid functions of βh-EP and exploring the complex interplay within the opioid system.

β-Endorphin (1-31) (human)

Compound Description: β-Endorphin (1-31) (human) is a 31-amino acid peptide and the full-length form of human β-endorphin. It acts as a potent opioid receptor agonist, exhibiting strong analgesic properties and binding with high affinity to μ-opioid receptors.

Relevance: β-Endorphin (1-31) (human) is the parent peptide of β-Endorphin (6-31) (human). β-Endorphin (6-31) (human) is a truncated form of β-Endorphin (1-31) (human), lacking the first five amino acid residues at the N-terminus. This truncation significantly alters its biological activity, shifting from an agonist to a potential antagonist at opioid receptors.

β-Endorphin (1-27) (human)

Compound Description: β-Endorphin (1-27) (human) is a truncated form of β-Endorphin (1-31) (human), lacking the four C-terminal amino acid residues. It exhibits significantly reduced analgesic potency and opiate receptor binding activity compared to the full-length peptide.

β-Endorphin (28-31) (human)

Compound Description: β-Endorphin (28-31) (human) represents the tetrapeptide sequence at the C-terminus of β-Endorphin (1-31) (human). This short fragment has been investigated for its potential binding affinity to non-opioid binding sites, specifically in neuroblastoma cells.

N-acetyl β-Endorphin (1-31) (human)

Compound Description: N-acetyl β-Endorphin (1-31) (human) is a modified form of the full-length β-endorphin where an acetyl group is attached to the N-terminal amino acid. This acetylation abolishes opioid receptor activity, rendering the peptide inactive in terms of analgesic effects.

β-Endorphin (1-5)-(16-31) (human)

Compound Description: β-Endorphin (1-5)-(16-31) (human) is a synthetic analog combining the first five and last 16 amino acids of β-Endorphin (1-31) (human), with residues 6-15 removed. It exhibits lipolytic activity in vitro, stimulating glycerol release from rabbit adipose tissue.

Elephant β-Endorphin (6-31)

Compound Description: Elephant β-Endorphin (6-31) is a naturally occurring analog of β-Endorphin (6-31) (human) found in elephants. It demonstrates significantly higher analgesic potency and opiate receptor binding affinity compared to the human counterpart.

Camel β-Endorphin

Compound Description: Camel β-Endorphin is a naturally occurring β-endorphin analog found in camels. It exhibits lower binding affinity to the human β-endorphin binding sites compared to human β-endorphin.

[Gly17]-β-Endorphin

Compound Description: [Gly17]-β-Endorphin is a synthetic analog of β-endorphin where the 17th amino acid, typically a glutamic acid residue, is replaced with glycine. This substitution results in a decrease in both analgesic potency and opiate receptor binding activity compared to human β-endorphin.

β-Endorphin (14-31) (human)

Compound Description: β-Endorphin (14-31) (human) represents the C-terminal fragment of β-endorphin, starting from the 14th amino acid. Studies have investigated its conformational changes in cerebroside sulfate solutions, demonstrating the induction of a partial helical structure in this lipid environment.

β-Endorphin (17-31) (human)

Compound Description: β-Endorphin (17-31) (human) is a C-terminal fragment of β-endorphin, encompassing amino acids 17-31. Similar to β-Endorphin (14-31) (human), its conformational behavior in cerebroside sulfate solutions has been studied, also showing a tendency to form a partial helical structure.

α-Endorphin

Compound Description: α-Endorphin is a 16-amino acid peptide corresponding to the N-terminal fragment of β-endorphin (1-16). It exhibits weak opioid activity compared to β-endorphin.

γ-Endorphin

Compound Description: γ-Endorphin is a 17-amino acid peptide corresponding to the N-terminal fragment of β-endorphin (1-17). It exhibits weak opioid activity and has been suggested to have potential neuromodulatory effects.

Overview

Beta-Endorphin (6-31) is a peptide derived from the larger precursor proopiomelanocortin, which plays a significant role in the regulation of pain and stress responses. This specific fragment of beta-endorphin retains notable biological activity, particularly in modulating pain perception and emotional states. It is classified as an endogenous opioid peptide, functioning primarily as a neurotransmitter and neuromodulator within the central nervous system.

Source

Beta-Endorphin is synthesized in the pituitary gland and various regions of the brain, including the hypothalamus. It is released in response to stress and acts on opioid receptors to exert analgesic effects. Research has shown that it can also be produced by immune cells, indicating its role beyond the central nervous system .

Classification

Beta-Endorphin (6-31) falls under the category of opioid peptides, which are characterized by their ability to bind to opioid receptors. This peptide is a fragment of the full-length beta-endorphin, consisting of amino acids 6 through 31, and exhibits a high affinity for mu-opioid receptors, contributing to its analgesic properties .

Synthesis Analysis

Methods

The synthesis of Beta-Endorphin (6-31) is commonly achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids onto a solid resin support, facilitating the construction of peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the first amino acid to a resin. Subsequent amino acids are added one at a time, with each step involving deprotection and coupling reactions.
  2. Purification: After synthesis, crude peptides are typically purified using high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Structure

Beta-Endorphin (6-31) consists of a sequence of amino acids that forms its unique three-dimensional structure. The molecular formula can be represented as C129H169N33O28SC_{129}H_{169}N_{33}O_{28}S, indicating its complexity as a peptide.

Data

  1. Molecular Weight: Approximately 3050 Da.
  2. Amino Acid Sequence: The specific sequence from positions 6 to 31 includes various hydrophobic and hydrophilic residues that contribute to its biological activity.
  3. Structural Features: The peptide's structure includes disulfide bonds that stabilize its conformation, critical for receptor binding .
Chemical Reactions Analysis

Reactions

Beta-Endorphin (6-31) participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways.

Technical Details

  1. Receptor Binding: It binds selectively to mu-opioid receptors, initiating a cascade of intracellular events that lead to analgesia.
  2. Signal Transduction: Upon binding, it activates G-proteins, leading to inhibition of adenylate cyclase activity and modulation of ion channels, which ultimately reduces neuronal excitability and pain perception .
Mechanism of Action

Process

The mechanism by which Beta-Endorphin (6-31) exerts its effects involves several key steps:

  1. Binding to Receptors: The peptide binds with high affinity to mu-opioid receptors located in the brain and spinal cord.
  2. Inhibition of Pain Pathways: Activation of these receptors leads to decreased release of neurotransmitters involved in pain signaling.
  3. Modulation of Emotional Responses: Beyond pain relief, beta-endorphin also influences mood and emotional states by acting on limbic structures in the brain.

Data

Studies indicate that the effective concentration for receptor binding can be as low as 2.5 nM, demonstrating its potency in physiological contexts .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white powder when synthesized.
  2. Solubility: Soluble in water and other polar solvents, facilitating its use in biological assays.

Chemical Properties

  1. Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with specific receptors but is resistant to non-specific proteolytic degradation due to its peptide structure .
Applications

Scientific Uses

Beta-Endorphin (6-31) has several applications in scientific research:

  1. Pain Management Studies: Used extensively in studies investigating pain mechanisms and potential therapeutic interventions for chronic pain conditions.
  2. Psychological Research: Investigated for its role in mood regulation and stress responses.
  3. Pharmacological Development: Serves as a model compound for developing new analgesics targeting opioid receptors without the addictive properties associated with traditional opioids .

Properties

CAS Number

77761-27-4

Product Name

beta-Endorphin (6-31)

IUPAC Name

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid

Molecular Formula

C131H218N34O40

Molecular Weight

2909.3 g/mol

InChI

InChI=1S/C131H218N34O40/c1-16-68(9)103(127(200)151-82(38-25-30-54-136)112(185)155-90(60-96(138)173)116(189)142-70(11)107(180)152-88(59-76-40-42-77(171)43-41-76)119(192)147-79(35-22-27-51-133)110(183)145-78(34-21-26-50-132)109(182)141-62-98(175)144-85(131(204)205)46-49-100(178)179)162-128(201)104(69(10)17-2)161-108(181)71(12)143-117(190)91(61-97(139)174)154-111(184)80(36-23-28-52-134)148-120(193)89(58-75-32-19-18-20-33-75)153-118(191)86(56-65(3)4)157-129(202)105(73(14)169)163-126(199)102(67(7)8)160-121(194)87(57-66(5)6)156-124(197)94-39-31-55-165(94)130(203)106(74(15)170)164-115(188)83(44-47-95(137)172)149-122(195)92(63-166)158-113(186)81(37-24-29-53-135)146-114(187)84(45-48-99(176)177)150-123(196)93(64-167)159-125(198)101(140)72(13)168/h18-20,32-33,40-43,65-74,78-94,101-106,166-171H,16-17,21-31,34-39,44-64,132-136,140H2,1-15H3,(H2,137,172)(H2,138,173)(H2,139,174)(H,141,182)(H,142,189)(H,143,190)(H,144,175)(H,145,183)(H,146,187)(H,147,192)(H,148,193)(H,149,195)(H,150,196)(H,151,200)(H,152,180)(H,153,191)(H,154,184)(H,155,185)(H,156,197)(H,157,202)(H,158,186)(H,159,198)(H,160,194)(H,161,181)(H,162,201)(H,163,199)(H,164,188)(H,176,177)(H,178,179)(H,204,205)/t68-,69-,70-,71-,72+,73+,74+,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,101-,102-,103-,104-,105-,106-/m0/s1

InChI Key

WCOFQMXJGOCODK-JXBHHXAKSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Synonyms

eta-endorphin (6-31)
beta-endorphin-(6-31)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.